N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 4-chlorophenol in the presence of a base such as potassium carbonate.
Attachment of the acetamide moiety: The final step involves the reaction of the intermediate product with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols, alcohols; presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate receptor activity: By interacting with specific receptors, it can modulate their activity and influence cellular signaling pathways.
Induce apoptosis: The compound can induce programmed cell death (apoptosis) in certain cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds such as:
Difenoconazole: A triazole fungicide with similar structural features and biological activities.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Triazole derivatives: Compounds containing the triazole ring, known for their antifungal and antimicrobial properties.
Properties
Molecular Formula |
C22H18ClN3O2S |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-2-11-19-20(12-14)26-22(25-19)29-13-21(27)24-16-5-9-18(10-6-16)28-17-7-3-15(23)4-8-17/h2-12H,13H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
QKEHHZOSGYQDNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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